molecular formula C20H18N2O4S B4235777 2-Methyl-5-[(4-phenoxyphenyl)sulfamoyl]benzamide

2-Methyl-5-[(4-phenoxyphenyl)sulfamoyl]benzamide

Cat. No.: B4235777
M. Wt: 382.4 g/mol
InChI Key: AYDYSPRLVMJWBF-UHFFFAOYSA-N
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Description

2-Methyl-5-[(4-phenoxyphenyl)sulfamoyl]benzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzamide core substituted with a methyl group at the 2-position and a sulfonamide group at the 5-position, which is further substituted with a 4-phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[(4-phenoxyphenyl)sulfamoyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The starting material, 2-methylbenzoic acid, is converted to 2-methylbenzoyl chloride using thionyl chloride. This intermediate is then reacted with ammonia to form 2-methylbenzamide.

    Introduction of the Sulfonamide Group: The 2-methylbenzamide is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonamide group at the 5-position.

    Coupling with 4-Phenoxyaniline: The final step involves the coupling of the sulfonamide intermediate with 4-phenoxyaniline under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[(4-phenoxyphenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2-Methyl-5-[(4-phenoxyphenyl)sulfamoyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and antimicrobial agent.

    Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 2-Methyl-5-[(4-phenoxyphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, allowing it to inhibit the activity of enzymes involved in folate synthesis. This inhibition can lead to antimicrobial effects by preventing the synthesis of essential biomolecules in microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • N-Hydroxy-4-(Methyl{[5-(2-Pyridinyl)-2-Thienyl]Sulfonyl}Amino)Benzamide

Comparison

Compared to similar compounds, 2-Methyl-5-[(4-phenoxyphenyl)sulfamoyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-phenoxyphenyl group enhances its lipophilicity and potential for membrane permeability, making it a valuable candidate for drug development.

Properties

IUPAC Name

2-methyl-5-[(4-phenoxyphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-14-7-12-18(13-19(14)20(21)23)27(24,25)22-15-8-10-17(11-9-15)26-16-5-3-2-4-6-16/h2-13,22H,1H3,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDYSPRLVMJWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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